Farnesyl Alcohol Azide

Description

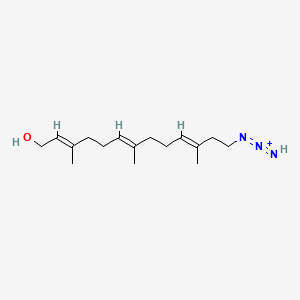

Structure

3D Structure

Properties

IUPAC Name |

[(3E,7E,11E)-13-hydroxy-3,7,11-trimethyltrideca-3,7,11-trienyl]imino-iminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N3O/c1-14(7-5-9-16(3)11-13-20)6-4-8-15(2)10-12-18-19-17/h7-8,11,17,20H,4-6,9-10,12-13H2,1-3H3/q+1/b14-7+,15-8+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTGRTWLGJGRRB-MWSMLYQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCO)C)CCC=C(C)CCN=[N+]=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C(=C/CO)/C)/CC/C=C(\C)/CCN=[N+]=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N3O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Farnesyl Alcohol Azide: Structure, Properties, and Applications in Chemical Biology

This guide provides a comprehensive technical overview of farnesyl alcohol azide, a powerful chemical tool for investigating protein prenylation. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, practical applications, and detailed methodologies for utilizing this valuable reagent.

Introduction: Unveiling the Prenylome with a Chemical Reporter

Protein prenylation, the post-translational attachment of farnesyl or geranylgeranyl isoprenoid moieties to cysteine residues, is a critical modification that governs the localization and function of a multitude of proteins involved in cellular signaling, trafficking, and division. Dysregulation of protein prenylation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Farnesyl alcohol azide has emerged as an indispensable chemical reporter for the study of protein farnesylation.[1]

This isoprenoid analog acts as a metabolic surrogate for endogenous farnesyl alcohol, allowing it to be incorporated into proteins by the cellular machinery.[1][2] The terminal azide group serves as a bioorthogonal handle, enabling the selective chemical ligation to alkyne-bearing reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This strategy facilitates the sensitive and specific detection, identification, and functional characterization of farnesylated proteins within complex biological systems.

Chemical Structure and Physicochemical Properties

Farnesyl alcohol azide, formally known as 12-azido-3,7,11-trimethyldodeca-2E,6E,10E,-trien-1-ol, is a synthetic derivative of the natural sesquiterpenoid farnesol.[1] The introduction of the azide moiety at the terminus of the isoprenoid chain is a key structural feature that enables its utility as a chemical probe.

Table 1: Physicochemical Properties of Farnesyl Alcohol Azide

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₂₅N₃O | [1] |

| Molecular Weight | 263.4 g/mol | [1] |

| CAS Number | 851667-96-4 | [1] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Solubility | Soluble in ethanol, DMSO, and DMF | [1] |

| Storage | Store at -20°C for long-term stability | [1] |

Synthesis and Characterization

The synthesis of farnesyl alcohol azide is typically achieved through a two-step process starting from the commercially available (E,E)-farnesol. The underlying principle is the conversion of the terminal hydroxyl group of a farnesol precursor to a good leaving group, followed by nucleophilic substitution with an azide source.

Synthesis Protocol

This protocol is based on established chemical transformations for the conversion of alcohols to azides.

Step 1: Synthesis of Farnesyl Bromide

The initial step involves the conversion of the allylic alcohol of a farnesol derivative to a more reactive leaving group, such as a bromide.

-

Reaction: (E,E)-Farnesol is reacted with a brominating agent, such as phosphorus tribromide, in an appropriate solvent like diethyl ether, typically at low temperatures (-10°C to 0°C) to minimize side reactions.[4]

-

Work-up: The reaction mixture is carefully quenched with water and neutralized with a weak base like sodium bicarbonate. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure to yield farnesyl bromide.[4] It is important to note that farnesyl bromide can be unstable and is often used immediately in the next step.[4]

Step 2: Synthesis of Farnesyl Alcohol Azide

The farnesyl bromide is then converted to the corresponding azide via an SN2 reaction.

-

Reaction: Farnesyl bromide is dissolved in a polar aprotic solvent such as dimethylformamide (DMF), and an excess of sodium azide (NaN₃) is added. The reaction is typically stirred at room temperature or slightly elevated temperatures to drive it to completion.

-

Purification: After the reaction is complete, the mixture is partitioned between water and an organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated. The crude farnesyl alcohol azide is then purified by column chromatography on silica gel to obtain the final product.[5]

Characterization

The identity and purity of the synthesized farnesyl alcohol azide should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum should show characteristic peaks for the olefinic protons, the methyl groups, and the methylene group adjacent to the azide.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak for C₁₅H₂₅N₃O would be observed.

Applications in Studying Protein Farnesylation

Farnesyl alcohol azide is a versatile tool for a range of applications in chemical biology and drug discovery, primarily centered on the study of protein farnesylation.

Metabolic Labeling of Farnesylated Proteins

The core application of farnesyl alcohol azide is its use as a metabolic label to tag farnesylated proteins in living cells.

Caption: Metabolic incorporation of farnesyl alcohol azide into proteins.

Experimental Protocol: Metabolic Labeling of Mammalian Cells

This protocol provides a general guideline for labeling proteins in cultured mammalian cells. Optimization may be required for different cell lines and experimental conditions.

-

Cell Culture: Plate mammalian cells of interest at an appropriate density and allow them to adhere overnight.

-

Metabolic Labeling:

-

Prepare a stock solution of farnesyl alcohol azide in DMSO.

-

Add the farnesyl alcohol azide stock solution to the cell culture medium to a final concentration typically in the range of 10-50 µM.

-

Incubate the cells for a period of 12-24 hours to allow for metabolic incorporation of the azide-modified farnesyl group into newly synthesized proteins.[6]

-

-

Cell Lysis:

-

After incubation, wash the cells with phosphate-buffered saline (PBS) to remove excess labeling reagent.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Detection of Farnesylated Proteins via Click Chemistry

Once proteins are labeled with the azide group, they can be detected using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-functionalized reporter molecule, such as a fluorescent dye or biotin.

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol: Click Chemistry Reaction in Cell Lysate

This protocol describes the detection of azide-labeled proteins in cell lysate.

-

Prepare Click Reaction Mix:

-

To the protein lysate containing azide-labeled proteins, add the alkyne-reporter (e.g., alkyne-biotin or a fluorescent alkyne dye) to a final concentration of 10-100 µM.

-

Add a copper(I) source, typically copper(II) sulfate (CuSO₄) in the presence of a reducing agent like sodium ascorbate, to a final concentration of 1 mM.

-

Include a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) and improve reaction efficiency.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

-

Analysis:

-

Fluorescent Detection: If a fluorescent alkyne was used, the labeled proteins can be visualized directly by in-gel fluorescence scanning after separation by SDS-PAGE.

-

Biotin-Streptavidin Detection: If alkyne-biotin was used, the biotinylated proteins can be detected by western blotting with streptavidin-HRP or enriched using streptavidin-coated beads for subsequent proteomic analysis by mass spectrometry.

-

Identification of Farnesylated Proteins

A powerful application of farnesyl alcohol azide is in the discovery of novel farnesylated proteins. By coupling metabolic labeling with biotin-alkyne click chemistry and subsequent streptavidin-based affinity purification, farnesylated proteins can be enriched from complex cell lysates and identified by mass spectrometry. This approach has led to the identification of numerous known and novel farnesylated proteins, including members of the Ras superfamily of small GTPases and other signaling proteins.

Safety and Handling

Farnesyl alcohol azide is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. The azide moiety can be energetic, although in the context of this molecule, it is generally considered safe to handle with standard laboratory practices. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information. General precautions include:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid contact with skin and eyes.

-

Store properly at -20°C, protected from light.

Conclusion

Farnesyl alcohol azide is a powerful and versatile tool that has significantly advanced our ability to study protein farnesylation. Its ability to be metabolically incorporated into proteins and subsequently detected with high specificity through click chemistry provides a robust platform for the identification, visualization, and functional analysis of the farnesylome. This in-depth guide provides the fundamental knowledge and practical protocols to empower researchers to effectively utilize this chemical probe in their investigations of protein prenylation in health and disease.

References

-

PrepChem. Synthesis of farnesyl bromide. [Link]

- Subramanian, T., Parkin, S., & Spielmann, H. P. (2010). Synthesis of Farnesol Analogues Containing Triazoles in Place of Isoprenes through 'Click Chemistry'.

-

Bertin Bioreagent. Farnesyl Alcohol Azide. [Link]

-

PubChem. Farnesol. [Link]

-

Wikipedia. Farnesol. [Link]

- Lynch, D., O'Mahony, R. M., McCarthy, D. G., Bateman, L. M., Collins, S. G., & Maguire, A. R. (2019). Mechanistic Study of In Situ Generation and of Use Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-time Monitoring by FlowNMR. European Journal of Organic Chemistry, 2019(23), 3755-3760.

-

Organic Syntheses. (E,E)-Farnesol. [Link]

-

PubChem. Farnesyl alcohol azide. [Link]

- Kho, Y., Kim, S. C., Jiang, C., Barma, D., Kwon, S. W., Cheng, J., ... & Chen, X. (2004). A tagging-via-substrate technology for detection and proteomics of farnesylated proteins. Proceedings of the National Academy of Sciences, 101(34), 12479-12484.

-

Jena Bioscience. CLICK-labeling of cellular metabolites. [Link]

- Poulter, C. D. (2007). Farnesyl diphosphate analogues with ω-bioorthogonal azide and alkyne functional groups for PFTase-catalyzed ligation reactions. The Journal of organic chemistry, 72(24), 9291-9297.

- Kho, Y., Kim, S. C., Jiang, C., Barma, D., Kwon, S. W., Cheng, J., ... & Chen, X. (2004). A tagging-via-substrate technology for detection and proteomics of farnesylated proteins.

Sources

- 1. Farnesyl Alcohol Azide | CAS 851667-96-4 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of farnesyl alcohol azide metabolic incorporation

An In-Depth Technical Guide to the Metabolic Incorporation of Farnesyl Alcohol Azide for Protein Prenylation Analysis

Introduction

Protein farnesylation is a crucial post-translational modification wherein a 15-carbon isoprenoid lipid, the farnesyl group, is covalently attached to a cysteine residue within a C-terminal CaaX motif of a target protein.[1][2] This process, catalyzed by the enzyme protein farnesyltransferase (FTase), is vital for mediating protein-membrane interactions and protein-protein associations.[1] It is essential for the proper localization and function of numerous key signaling proteins, including members of the Ras superfamily of small GTPases, which are implicated in cell growth, differentiation, and survival.[1][3] Dysregulation of farnesylation is linked to various diseases, most notably cancer, making the enzymes and substrates of this pathway significant targets for therapeutic development.

Studying the "prenylome"—the complete set of prenylated proteins—within a living cell presents a significant challenge. Traditional methods often rely on radiolabeling, which suffers from low sensitivity and safety concerns.[3] The advent of bioorthogonal chemistry has provided a powerful alternative.[4][5][6] This strategy involves introducing a chemical reporter group, one that is inert to native biological processes, into a biomolecule of interest through the cell's own metabolic machinery. This guide provides a comprehensive technical overview of the mechanism, application, and best practices for using farnesyl alcohol azide (FA-N3), a bioorthogonal chemical reporter, to investigate the dynamic process of protein farnesylation in living systems.

Part 1: The Core Mechanism of FA-N3 Incorporation

The successful use of farnesyl alcohol azide as a metabolic probe hinges on its ability to be taken up by cells, activated into a mimic of the natural substrate, and recognized by the endogenous enzymatic machinery. The process can be understood as a strategic hijacking of the cell's isoprenoid biosynthesis pathway.

Cellular Uptake and Anabolic Activation

Farnesyl alcohol azide is a synthetic analog of farnesol, modified with a terminal azide (–N₃) group.[7][8] The alcohol form is preferentially used for treating cells due to its increased hydrophobicity, which facilitates passive diffusion across the cell membrane.[9] Once inside the cell, FA-N3 is not directly incorporated into proteins. It must first be anabolized into its active form, azido-farnesyl diphosphate (FPP-N3). This two-step phosphorylation is catalyzed by cellular kinases. Although this is not part of the canonical mevalonate pathway, cells possess the necessary enzymes to readily convert the exogenous isoprenoid alcohol into its diphosphate equivalent, creating a "bio-inspired" substrate ready for use by prenyltransferases.[9][10]

Caption: Overview of the isoprenoid pathway and FA-N3 integration.

The Key Enzyme: Protein Farnesyltransferase (FTase)

Protein Farnesyltransferase (FTase) is the central enzyme in this labeling strategy. [1][11]It is a heterodimeric enzyme that recognizes two substrates: the isoprenoid diphosphate (in this case, FPP or FPP-N3) and the protein containing the C-terminal CaaX recognition motif. [1]The "C" is the cysteine that will be modified, "a" is typically an aliphatic amino acid, and "X" determines substrate specificity, often being methionine, serine, glutamine, or alanine. [11][12] Crucially, the active site of FTase is accommodating enough to accept FPP-N3, where the terminal isoprene unit is replaced by the azido-modified group. [13][14]The enzyme catalyzes a nucleophilic attack from the thiol of the CaaX cysteine onto the C1 of the azido-farnesyl group, displacing the diphosphate and forming a stable thioether bond. [1]This promiscuity of FTase toward the modified isoprenoid is the cornerstone of the technique, enabling the covalent tagging of its protein targets with a bioorthogonal azide handle.

Part 2: Experimental Workflow and Methodologies

A successful metabolic labeling experiment requires careful optimization of labeling conditions followed by a robust and specific chemical ligation reaction for detection.

Metabolic Labeling Protocol

This protocol provides a general framework for labeling adherent mammalian cells. Optimization is critical for each new cell line and experimental goal.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293T, COS-1)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Farnesyl Alcohol Azide (FA-N3), typically as a 10-50 mM stock in ethanol or DMSO [7]* Lovastatin (optional, but recommended), as a 10 mM stock in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Step-by-Step Methodology:

-

Cell Seeding: Plate cells to reach 60-70% confluency on the day of the experiment.

-

Pre-treatment (Optional): To enhance incorporation, pre-treat cells to deplete the endogenous FPP pool. Replace the culture medium with fresh medium containing the desired concentration of lovastatin (e.g., 10-25 µM). [10]Incubate for 2-4 hours.

-

Metabolic Labeling: Add FA-N3 directly to the culture medium to the desired final concentration. Refer to the table below for starting recommendations.

-

Incubation: Incubate the cells for the desired period (typically 12-24 hours). The optimal time will balance sufficient labeling with potential cytotoxicity.

-

Cell Harvest:

-

Aspirate the medium and wash the cells twice with ice-cold PBS to remove any unincorporated probe.

-

Lyse the cells directly on the plate using an appropriate volume of ice-cold lysis buffer.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA). The lysate is now ready for downstream bioorthogonal ligation.

Table 1: Recommended Starting Conditions for FA-N3 Labeling

| Parameter | Recommended Range | Notes | Potential Issues |

| FA-N3 Concentration | 10 - 50 µM | Start with 25 µM. Higher concentrations may not improve signal and can increase toxicity. [3] | Cytotoxicity, off-target effects. [3][15] |

| Lovastatin Concentration | 10 - 25 µM | Recommended for robust labeling. Perform a dose-response to find the optimal non-toxic concentration. [10] | Can affect cell health and cholesterol metabolism. |

| Incubation Time | 12 - 24 hours | Balances protein turnover and labeling efficiency. | Shorter times may yield low signal; longer times may increase cytotoxicity. |

Post-Labeling Detection via Bioorthogonal Chemistry

The azide group installed on farnesylated proteins serves as a chemical handle for ligation to a detection probe. The most common reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry". [16][17]This reaction is highly specific, efficient, and can be performed in complex biological lysates. [4][18] Materials:

-

Azide-labeled protein lysate (from section 2.1)

-

Reporter tag with a terminal alkyne (e.g., Biotin-Alkyne, TAMRA-Alkyne, DBCO-Alkyne)

-

Copper(II) Sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate, THPTA)

-

Tris-HCl buffer

Step-by-Step Methodology (In-Lysate CuAAC Reaction):

-

Prepare Reaction Mix: In a microcentrifuge tube, combine 50-100 µg of azide-labeled protein lysate with the alkyne-functionalized reporter tag (e.g., 50-100 µM final concentration).

-

Add Copper and Ligand: Add the copper catalyst premixed with a ligand. A common cocktail includes 1 mM CuSO₄ and 1 mM THPTA (a copper-chelating ligand that improves efficiency and reduces protein damage).

-

Initiate Reaction: Initiate the click reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate, to a final concentration of 1-5 mM. This reduces Cu(II) to the active Cu(I) species.

-

Incubate: Vortex the reaction briefly and incubate at room temperature for 1 hour, protected from light.

-

Analysis: The protein sample is now covalently linked to the reporter tag and is ready for downstream analysis (e.g., SDS-PAGE, Western blot, or affinity purification).

Caption: General experimental workflow for FA-N3 labeling and detection.

Part 3: Downstream Analysis and Applications

Once proteins are tagged, they can be visualized, quantified, or identified using a variety of standard biochemical techniques.

Visualization and Quantification

-

In-Gel Fluorescence: If a fluorescent alkyne probe (e.g., TAMRA-alkyne) was used, the labeled proteins can be visualized directly after SDS-PAGE. [3]The gel is scanned on a fluorescence scanner at the appropriate wavelength. This provides a direct readout of the farnesylated proteome, with bands often appearing in the 20-25 kDa range, which is characteristic of small GTPases. [3]* Western Blotting: If a biotin-alkyne probe was used, the proteins are separated by SDS-PAGE, transferred to a membrane, and probed with streptavidin conjugated to horseradish peroxidase (HRP). [10]This provides a highly sensitive method of detection and can be used to confirm the success of the labeling reaction.

Proteomic Identification of Farnesylated Proteins

The ultimate application of this technique is the identification of novel farnesylated proteins. [10][19]1. Affinity Purification: Biotin-tagged lysates are incubated with streptavidin-conjugated beads, which selectively capture the labeled proteins. 2. Washing: The beads are washed extensively to remove non-specifically bound proteins. 3. Elution/Digestion: The captured proteins are either eluted from the beads or, more commonly, subjected to on-bead digestion with a protease like trypsin. 4. Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

Part 4: Technical Considerations and Self-Validation

Rigorous controls are essential to ensure that the observed signal is a direct and specific result of the metabolic incorporation of FA-N3 by FTase.

Causality and Controls

Every experiment should include a set of controls to validate the self-consistency of the protocol:

-

No-Probe Control: Cells that are not treated with FA-N3 but are subjected to the entire lysis and click chemistry procedure. This control is critical to identify proteins that non-specifically bind to the beads or react with the alkyne probe.

-

FTase Inhibitor (FTI) Control: Cells are co-treated with FA-N3 and a specific FTase inhibitor (e.g., FTI-277). [10]A significant reduction in signal in the presence of the FTI demonstrates that the incorporation is dependent on FTase activity.

-

Competition Control: Cells are co-treated with FA-N3 and a large excess of natural farnesol. The natural substrate should outcompete the azide analog for incorporation, leading to a diminished signal.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Signal | - Inefficient FA-N3 uptake or activation.- Insufficient incubation time.- High endogenous FPP pool.- Inefficient click reaction. | - Optimize FA-N3 concentration and incubation time.- Ensure the use of an HMG-CoA reductase inhibitor (e.g., lovastatin).- Use freshly prepared click reaction reagents, especially sodium ascorbate. |

| High Background/Non-specific Labeling | - Non-specific binding of the probe to proteins or beads.- Impure FA-N3 or alkyne-probe.- Insufficient washing during affinity purification.- Excess alkyne reagent in click reaction. [20][21] | - Include stringent negative controls (no FA-N3).- Add detergent (e.g., 0.1% SDS) to lysis and wash buffers.- Titrate the concentration of the alkyne probe to the lowest effective level. |

| Cell Toxicity | - FA-N3 concentration is too high.- Lovastatin concentration is too high.- Prolonged incubation. | - Perform a dose-response curve to determine the maximal non-toxic concentration of both FA-N3 and lovastatin.<[3][15]br>- Reduce incubation time. |

Azide vs. Alkyne Analogs

In addition to farnesyl alcohol azide, alkyne-functionalized analogs have also been developed. [2][3][20]Some studies have reported that alkyne reporters can provide more sensitive detection and lower background labeling compared to their azide counterparts when using CuAAC for detection. [3][20]The choice between an azide or alkyne probe may depend on the specific cell type, experimental goals, and the available detection reagents.

References

-

Long, S. B., Casey, P. J., & Beese, L. S. (2002). The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics. Proceedings of the National Academy of Sciences, 99(22), 14495-14500. [Link]

-

DeGraw, A. J., Charron, N. E., & Distefano, M. D. (2014). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 9(6), 1456–1464. [Link]

-

Kho, Y., Kim, S. C., Jiang, C., Barma, D., Kwon, S. W., Cheng, J., ... & Yao, S. Q. (2004). A tagging-via-substrate technology for detection and proteomics of farnesylated proteins. Proceedings of the National Academy of Sciences, 101(34), 12479-12484. [Link]

-

Jo, H., Sim, W. S., & Park, S. J. (2012). Molecular Mechanisms involved in Farnesol-Induced Apoptosis. Journal of Cancer Prevention, 17(2), 85-93. [Link]

-

Hargrove, T. Y., & T. S. K. (2016). Ergosterol biosynthetic pathway. Farnesol is synthesized from a... ResearchGate. [Link]

-

Neva, K. E., & Prescher, J. A. (2016). Metabolic Incorporation of Azide Functionality into Cellular RNA. ACS Chemical Biology, 11(11), 3164–3171. [Link]

-

Taylor & Francis. (n.d.). Farnesyl pyrophosphate – Knowledge and References. [Link]

-

Gentry, Z. R., & Hemmerlin, A. (2016). Farnesol-mediated shift in the metabolic origin of prenyl groups used for protein prenylation in plants. Biochimie, 126, 147-156. [Link]

-

Wang, Y. C., & Distefano, M. D. (2015). Alkynyl-farnesol reporters for detection of protein S-prenylation in cells. Bioorganic & Medicinal Chemistry, 23(17), 5447-5453. [Link]

-

Labadie, G. R., Viswanathan, R., & Poulter, C. D. (2007). Farnesyl Diphosphate Analogues with ω-Bioorthogonal Azide and Alkyne Functional Groups for Protein Farnesyl Transferase-Catalyzed Ligation Reactions. The Journal of Organic Chemistry, 72(24), 9291–9297. [Link]

-

T.H. Chan, Y.C. Wang, M.D. Distefano. (2015). Alkynyl-farnesol reporters for detection of protein S-prenylation in cells. PMC. [Link]

-

Charron, N. E., Zhang, H., & Distefano, M. D. (2015). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 7(2), 111-135. [Link]

-

Chan, L., & Tamanoi, F. (2011). A combination of metabolic labeling and 2D-DIGE analysis in response to a farnesyltransferase inhibitor facilitates the discovery of new prenylated proteins. Methods, 53(2), 146-152. [Link]

-

Labadie, G. R., Viswanathan, R., & Poulter, C. D. (2007). Farnesyl Diphosphate Analogues with ω-Bioorthogonal Azide and Alkyne Functional Groups for PFTase-Catalyzed Ligation Reactions. The Journal of organic chemistry, 72(24), 9291-9297. [Link]

-

Dhar, M. K., Koul, A., & Kaul, S. (2013). Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development. New biotechnology, 30(2), 114–123. [Link]

-

T. A. T. (2012). Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries. PMC. [Link]

-

Rodrigues, L. K. A., et al. (2018). Cytotoxicity, genotoxicity and antibacterial activity of poly(vinyl alcohol)-coated silver nanoparticles and farnesol as irrigating solutions. Archives of oral biology, 85, 177-183. [Link]

-

Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cell, 163(7), 1567-1580. [Link]

-

Zhang, M., & Liu, H. (2015). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? Expert review of proteomics, 12(5), 459-461. [Link]

-

Wikipedia. (n.d.). Farnesyl pyrophosphate. [Link]

-

G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]

-

Blaskovich, M. A., et al. (2013). Expansion of Protein Farnesyltransferase Specificity Using “Tunable” Active Site Interactions: DEVELOPMENT OF BIOENGINEERED PRENYLATION PATHWAYS. The Journal of biological chemistry, 288(7), 4809-4821. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2023). Rethinking Click and Bioorthogonal Chemistry for Biomedical Applications. ACS Materials Letters, 5(12), 3333-3336. [Link]

-

Li, Y., et al. (2022). Genome-Wide Identification and Expression Profile of Farnesyl Pyrophosphate Synthase (FPS) Gene Family in Euphorbia Hirta L. International journal of molecular sciences, 23(19), 11849. [Link]

-

ResearchGate. (2023). Why am I seeing non specific labelling of protein in lysate by biotin azide? [Link]

-

Gibbs, B. S., et al. (2000). Design and Synthesis of a Transferable Farnesyl Pyrophosphate Analogue to Ras by Protein Farnesyltransferase. The Journal of Organic Chemistry, 65(10), 3027-3033. [Link]

-

Bowers, K. E., et al. (2018). Library Screening, In Vivo Confirmation, and Structural and Bioinformatic Analysis of Pentapeptide Sequences as Substrates for Protein Farnesyltransferase. International journal of molecular sciences, 19(6), 1746. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkynyl-farnesol reporters for detection of protein S-prenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry – Med Chem 101 [medchem101.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Farnesyl Alcohol Azide | CAS 851667-96-4 | Cayman Chemical | Biomol.com [biomol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Expansion of Protein Farnesyltransferase Specificity Using “Tunable” Active Site Interactions: DEVELOPMENT OF BIOENGINEERED PRENYLATION PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity, genotoxicity and antibacterial activity of poly(vinyl alcohol)-coated silver nanoparticles and farnesol as irrigating solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Distinguishing Farnesyl Diphosphate and Farnesyl Alcohol Azide: A Technical Guide for Researchers

An In-depth Analysis of the Endogenous Substrate versus its Bioorthogonal Probe for Advancing Research in Protein Prenylation and Drug Development

Executive Summary

Protein prenylation is a critical post-translational modification that governs the localization and function of numerous proteins involved in cellular signaling, growth, and differentiation. At the heart of this process lies farnesyl diphosphate (FPP), the natural isoprenoid substrate for the enzyme farnesyltransferase (FTase). To investigate this vital biological pathway, researchers have developed powerful chemical tools, among which farnesyl alcohol azide (FA-N3) has emerged as a cornerstone for metabolic labeling and proteomic studies. This guide provides a detailed technical comparison between the endogenous FPP and the synthetic FA-N3, elucidating their fundamental structural and functional differences. We explore the causality behind their distinct roles—FPP as the biological effector and FA-N3 as the bioorthogonal reporter—and provide field-proven experimental protocols to harness their respective capabilities. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of protein prenylation and leverage these molecules for discovery and therapeutic innovation.

Introduction to Protein Farnesylation

Protein prenylation is a lipid modification that attaches a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid to a cysteine residue near the C-terminus of a target protein.[1] This process is crucial for the function of many proteins, including the Ras superfamily of small GTPases, which are implicated in approximately 30% of human cancers.[1][2] The farnesylation reaction is catalyzed by the enzyme farnesyltransferase (FTase), which recognizes a "CaaX" motif on the protein substrate.[3][4] The enzyme facilitates the transfer of the farnesyl group from its donor substrate, farnesyl diphosphate, to the cysteine sulfur atom, forming a stable thioether bond.[3] This modification increases the hydrophobicity of the protein, promoting its association with cellular membranes, which is essential for its signaling functions.[4]

Farnesyl Diphosphate (FPP): The Natural Isoprenoid Substrate

Chemical Structure and Biosynthesis

Farnesyl diphosphate (FPP), also known as farnesyl pyrophosphate, is a 15-carbon isoprenoid molecule.[5] It is an intermediate in the mevalonate pathway, a critical metabolic route for the synthesis of a vast array of compounds including sterols (like cholesterol), carotenoids, and coenzyme Q.[5][6] FPP synthase catalyzes the sequential condensation of two isopentenyl diphosphate (IPP) molecules with one dimethylallyl diphosphate (DMAPP) molecule to form FPP.[7][8] The key structural feature of FPP is the diphosphate group, an excellent leaving group that is essential for the enzymatic transfer of the farnesyl moiety.

Biological Role and Significance

FPP stands at a major metabolic branchpoint.[6] Its primary roles include:

-

Substrate for Protein Farnesylation: As the donor molecule for FTase, it is indispensable for the post-translational modification of numerous proteins.[4]

-

Precursor to Other Biomolecules: FPP is the precursor to squalene (leading to cholesterol synthesis), geranylgeranyl diphosphate (GGPP, for protein geranylgeranylation), and other vital molecules like dolichols and heme A.[5][9]

Given its central role, the enzymes that synthesize and utilize FPP, such as FTase and squalene synthase, are significant targets for drug development, particularly in oncology and infectious diseases.[7][9]

Farnesyl Alcohol Azide (FA-N3): The Bioorthogonal Chemical Probe

Rationale and Chemical Design

To study the "prenylome"—the complete set of prenylated proteins—scientists required a method to tag and identify these proteins in a complex cellular environment. This led to the development of bioorthogonal chemical reporters.[10][11] Farnesyl alcohol azide (FA-N3) is a synthetic analogue of farnesol designed for this purpose.[12][13] Its design incorporates two key features:

-

A Farnesyl Backbone: The C15 isoprenoid structure mimics the natural farnesol, allowing it to be recognized and processed by cellular machinery.

-

A Terminal Azide Group (N3): The azide is a bioorthogonal handle. It is chemically inert within the cellular environment but can undergo highly specific and efficient covalent reactions with a complementary alkyne-containing probe in a process known as "click chemistry".[13][14][15]

Metabolic Activation and Incorporation

FA-N3 is typically supplied to cells as an alcohol.[16] The alcohol form exhibits better cell permeability compared to the highly charged diphosphate form.[16] Once inside the cell, endogenous kinases are believed to phosphorylate FA-N3, converting it into the corresponding farnesyl azide diphosphate (FAPP-N3).[16][17] This activated azide analogue can then be utilized by FTase as an alternative substrate to the natural FPP, leading to the incorporation of the azide-tagged farnesyl group onto CaaX-containing proteins.[10][16] This "tagging-via-substrate" approach allows for the specific labeling of the farnesylated proteome.

Core Differences: A Comparative Analysis

The fundamental distinction lies in their purpose: FPP is a natural metabolite central to cellular function, while FA-N3 is an engineered tool for biological investigation.

| Feature | Farnesyl Diphosphate (FPP) | Farnesyl Alcohol Azide (FA-N3) |

| Chemical Formula | C₁₅H₂₈O₇P₂ | C₁₅H₂₅N₃O[12][13] |

| Molar Mass | 382.33 g/mol [5] | 263.4 g/mol [12][13] |

| Key Functional Group | Diphosphate (pyrophosphate) | Alcohol (-OH) and Azide (-N₃) |

| Cellular Origin | Endogenous (synthesized via mevalonate pathway)[7] | Exogenous (synthetic, added to cell culture)[16] |

| Primary Role | Biological Substrate/Precursor[5] | Bioorthogonal Chemical Reporter/Probe[10][13] |

| Reactivity | Diphosphate acts as a leaving group in enzymatic reactions. | Azide enables "click chemistry" ligation with alkyne probes.[13] |

| Metabolic Fate | Utilized by multiple pathways (prenylation, sterol synthesis, etc.).[9] | Metabolically activated (phosphorylated) and incorporated into proteins.[16] |

| Primary Application | Target for therapeutic inhibition (e.g., FTase inhibitors). | Tool for metabolic labeling, identification, and visualization of farnesylated proteins.[18] |

Visualizing the Pathways

Canonical Protein Farnesylation with FPP

The following diagram illustrates the natural process where endogenously synthesized FPP is used by farnesyltransferase (FTase) to modify a protein containing a CaaX motif.

Caption: Metabolic labeling and detection workflow using FA-N3.

Experimental Protocols

Protocol: Metabolic Labeling of Farnesylated Proteins with FA-N3

This protocol describes the general steps for labeling proteins in cultured mammalian cells. Optimization is required for specific cell lines and experimental goals.

A. Materials

-

Mammalian cell line of interest (e.g., HEK293T, COS-1)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Farnesyl Alcohol Azide (FA-N3), sterile stock solution in DMSO or ethanol

-

FTase inhibitor (e.g., FTI-277) for control experiments

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Alkyne-biotin or alkyne-fluorophore probe

-

Click chemistry reaction components (e.g., Copper(II) sulfate, TBTA ligand, sodium ascorbate for CuAAC)

-

SDS-PAGE gels and Western blotting apparatus

-

Streptavidin-HRP conjugate for detection of biotinylated proteins

B. Step-by-Step Methodology

-

Cell Seeding: Plate cells to achieve 70-80% confluency at the time of labeling.

-

Inhibitor Pre-treatment (Optional but Recommended): To reduce competition from endogenous FPP, pre-treat cells with a statin (e.g., lovastatin) for 16-24 hours to inhibit the mevalonate pathway.

-

Metabolic Labeling: Remove the medium and replace it with fresh medium containing FA-N3 at a final concentration of 10-50 µM. For a negative control, treat a parallel set of cells with the vehicle (DMSO/ethanol) alone. For a specificity control, co-incubate cells with FA-N3 and an FTase inhibitor. Incubate for 12-24 hours.

-

Cell Harvest and Lysis: Wash cells twice with cold PBS. Lyse the cells directly on the plate with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

-

Click Chemistry Reaction: In a microcentrifuge tube, combine 50-100 µg of protein lysate with the alkyne-reporter probe and the click reaction cocktail according to the manufacturer's protocol. A typical CuAAC reaction involves the sequential addition of the alkyne probe, copper(II) sulfate, a copper-chelating ligand like TBTA, and a reducing agent like sodium ascorbate. Incubate for 1 hour at room temperature.

-

Sample Preparation and Analysis: Quench the reaction and prepare the samples for SDS-PAGE.

-

Detection: Transfer the proteins to a PVDF membrane. For biotinylated proteins, block the membrane and probe with a streptavidin-HRP conjugate, followed by detection with an enhanced chemiluminescence (ECL) substrate. For fluorescently tagged proteins, the gel or membrane can be imaged directly using an appropriate fluorescence scanner.

C. Self-Validating System & Expected Results

-

Positive Result: A distinct pattern of bands should appear in the lane corresponding to cells treated with FA-N3.

-

Negative Control (Vehicle): No signal should be detected, confirming the signal is dependent on the azide probe.

-

Specificity Control (FTase Inhibitor): The signal should be significantly reduced or absent, demonstrating that the incorporation of FA-N3 is mediated by FTase.

Conclusion and Future Directions

Farnesyl diphosphate and farnesyl alcohol azide represent a classic example of the synergy between biology and chemistry. FPP is the vital, endogenously produced substrate that executes a fundamental cellular process, making its pathway a prime target for therapeutic intervention. In contrast, FA-N3 is a rationally designed chemical mimic that subverts this same pathway to function as a powerful investigative tool. By carrying a bioorthogonal azide handle, it enables researchers to tag, visualize, and identify the protein products of farnesylation with high specificity. [12][16]The continued development of novel bioorthogonal probes and advanced mass spectrometry techniques promises to further expand our understanding of the prenylome's role in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

-

DeGraw, A. J., et al. (2014). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells . ACS Chemical Biology. Available at: [Link]

-

Farnesol - Wikipedia . (n.d.). Retrieved February 5, 2026, from [Link]

-

Labadie, G. R., Viswanathan, R., & Poulter, C. D. (2007). Farnesyl Diphosphate Analogues with ω-Bioorthogonal Azide and Alkyne Functional Groups for PFTase-Catalyzed Ligation Reactions . The Journal of Organic Chemistry. Available at: [Link]

-

Hartmann, M. A., & Bach, T. J. (2001). Metabolism of farnesyl diphosphate in tobacco BY-2 cells treated with squalestatin . Plant Physiology and Biochemistry. Available at: [Link]

-

Wang, Y. C., & Distefano, M. D. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues . Current Protocols in Chemical Biology. Available at: [Link]

-

Farnesol as a multifunctional candidate for treatment development . (2024). Journal of Biomedical Science. Available at: [Link]

-

Kamal, A., et al. (2009). Synthesis of Farnesol Analogues Containing Triazoles in Place of Isoprenes through 'Click Chemistry' . Organic Letters. Available at: [Link]

-

Farnesyl Diphosphate Synthase. A Paradigm for Understanding Structure and Function Relationships in E-polyprenyl Diphosphate Synthases . (2006). The Journal of Biological Chemistry. Available at: [Link]

-

Warren, C. D., et al. (2015). Metabolic Incorporation of Azide Functionality into Cellular RNA . Journal of the American Chemical Society. Available at: [Link]

-

Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments . (2022). Cancers. Available at: [Link]

-

Poulter, C. D., et al. (2003). Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity . Journal of the American Chemical Society. Available at: [Link]

-

Engineering protein prenylation: an emerging tool for selective protein modification . (2024). RSC Chemical Biology. Available at: [Link]

-

Farnesyl Diphosphate Analogues with ω-Bioorthogonal Azide and Alkyne Functional Groups for Protein Farnesyl Transferase-Catalyzed Ligation Reactions . (2007). The Journal of Organic Chemistry. Available at: [Link]

-

Farnesyl pyrophosphate - Wikipedia . (n.d.). Retrieved February 5, 2026, from [Link]

-

Farnesyl Alcohol Azide - Bertin Bioreagent . (n.d.). Retrieved February 5, 2026, from [Link]

-

Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking . (2013). Current Opinion in Chemical Biology. Available at: [Link]

-

Farnesyl-diphosphate farnesyltransferase - Wikipedia . (n.d.). Retrieved February 5, 2026, from [Link]

-

Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications . (2020). Chemical Reviews. Available at: [Link]

-

Huynh, F., Miller, D. J., & Allemann, R. K. (2018). Sesquiterpene Synthase-Catalyzed Conversion of a Farnesyl Diphosphate Analogue to a Nonnatural Terpenoid Ether . Methods in Enzymology. Available at: [Link]

-

Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues . (2018). Current Protocols in Chemical Biology. Available at: [Link]

-

Proposed metabolism of farnesal and farnesol as it relates to protein... . (2011). Plant Signaling & Behavior. Available at: [Link]

-

Bioorthogonal Probes - Bio-Synthesis . (n.d.). Retrieved February 5, 2026, from [Link]

-

Synthetic Isoprenoid Analogues for the Study of Prenylated Proteins: Fluorescent Imaging and Proteomic Applications . (2016). Bioconjugate Chemistry. Available at: [Link]

Sources

- 1. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesyl Diphosphate Analogues with ω-Bioorthogonal Azide and Alkyne Functional Groups for PFTase-Catalyzed Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering protein prenylation: an emerging tool for selective protein modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 5. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 6. Metabolism of farnesyl diphosphate in tobacco BY-2 cells treated with squalestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioorthogonal Probes [biosyn.com]

- 12. Farnesyl Alcohol Azide | CAS 851667-96-4 | Cayman Chemical | Biomol.com [biomol.com]

- 13. caymanchem.com [caymanchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic Isoprenoid Analogues for the Study of Prenylated Proteins: Fluorescent Imaging and Proteomic Applications - PMC [pmc.ncbi.nlm.nih.gov]

12-azido-3,7,11-trimethyldodeca-2,6,10-trien-1-ol CAS number

Topic: 12-azido-3,7,11-trimethyldodeca-2,6,10-trien-1-ol Chemical Identifier (CAS): 851667-96-4 (Generic/Related); often custom synthesized or cataloged as 12-Azidofarnesol .[1]

Part 1: Chemical Identity & Strategic Significance[1]

12-Azidofarnesol (often abbreviated as 12-N3-FOH ) is a bioorthogonal metabolic probe designed to study protein prenylation—specifically farnesylation.[1] It acts as an analog of the natural lipid farnesol (or its pyrophosphate precursor, FPP).[1]

Why This Molecule Matters

In drug development—particularly for oncology—the Ras superfamily of GTPases are critical targets.[1] Many of these proteins (e.g., K-Ras, H-Ras) require farnesylation to anchor to the cell membrane and transduce signals.[1]

-

The Challenge: Detecting farnesylated proteins using traditional radioactive labeling (

H-mevalonate) is slow, insensitive, and hazardous.[1] -

The Solution: 12-Azidofarnesol enters the biosynthetic pathway, is converted to 12-Azido-FPP, and is enzymatically attached to target proteins by Farnesyltransferase (FTase).[1] The azide tag (

) is chemically inert in biological systems but reacts rapidly with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").[1]

Chemical Structure & Properties

| Property | Detail |

| IUPAC Name | 12-azido-3,7,11-trimethyldodeca-2,6,10-trien-1-ol |

| Molecular Formula | |

| Molecular Weight | ~263.38 g/mol |

| Solubility | DMSO, Ethanol (Insoluble in water) |

| Stability | Store at -20°C; Protect from light (polyene chain is oxidation-sensitive).[1][2] |

Part 2: Mechanism of Action (The Biological Workflow)[1]

To use this probe effectively, one must understand its metabolic journey.[1] It is not a direct label; it is a pro-label that relies on the cell's endogenous machinery.[1]

The Metabolic Trap[1]

-

Cellular Entry: The alcohol form (FOH) permeates the cell membrane.[1]

-

Activation: Endogenous kinases phosphorylate the alcohol to the pyrophosphate form (12-N3-FPP).[1]

-

Transfer: Farnesyltransferase (FTase) recognizes 12-N3-FPP as a substrate and transfers the farnesyl-azide moiety to the cysteine residue of the CaaX box on target proteins.[1]

-

Detection: Post-lysis, the azide-tagged proteins are reacted with a biotin-alkyne or fluorophore-alkyne.[1]

Visualization: The Prenylation Pathway

Figure 1: The metabolic incorporation of 12-Azidofarnesol into cellular proteins followed by chemoselective ligation.[1]

Part 3: Experimental Protocol (Metabolic Labeling & Click Chemistry)

Author's Note: This protocol is optimized for mammalian cell culture (e.g., HeLa, HEK293, or cancer lines). The critical success factor is the Statin Block .[1] Endogenous FPP competes with your probe.[1] By treating cells with a statin (HMG-CoA reductase inhibitor), you deplete endogenous FPP, forcing the enzyme to utilize the 12-azidofarnesol.[1]

Phase A: Metabolic Labeling

Reagents:

-

12-Azidofarnesol (Stock: 50 mM in DMSO/Ethanol)[1]

-

Lovastatin or Simvastatin (Stock: 10 mM in DMSO; activated form)[1]

-

Complete Cell Culture Media[1]

Step-by-Step:

-

Seeding: Seed cells to reach ~70% confluency at the time of labeling.

-

The Statin Block (Critical): Replace media with fresh media containing 5–10 µM Lovastatin .[1] Incubate for 1 hour.

-

Why: This initiates the depletion of the endogenous mevalonate pathway.[1]

-

-

Labeling: Add 12-Azidofarnesol directly to the media to a final concentration of 25–50 µM .

-

Note: Do not exceed 100 µM as farnesol analogs can be cytotoxic and induce apoptosis at high levels.[1]

-

-

Incubation: Incubate cells for 24–48 hours at 37°C.

-

Harvest: Wash cells 2x with cold PBS to remove unincorporated probe. Lyse cells using a standard lysis buffer (e.g., RIPA + Protease Inhibitors).[1]

-

Caution: Avoid buffers with high concentrations of EDTA if you plan to perform the Click reaction directly in lysate without precipitation, as EDTA chelates the Copper catalyst.[1]

-

Phase B: Copper-Catalyzed Click Reaction (CuAAC)

Reagents:

-

Capture Reagent: Biotin-Alkyne or TAMRA-Alkyne (10 mM stock in DMSO).[1]

-

Catalyst:

(50 mM in water).[1] -

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) (50 mM fresh).[1]

-

Expert Insight: TCEP is preferred over Ascorbate for protein labeling as it is more stable and less likely to cause protein oxidation/precipitation during the reaction.[1]

-

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mM in DMSO).[1]

-

Why: TBTA stabilizes the Cu(I) oxidation state, preventing it from oxidizing to the inactive Cu(II) or disproportionating to Cu(0).[1]

-

Reaction Setup (Per 100 µL Lysate @ 1-2 mg/mL):

| Component | Final Conc. | Volume to Add | Order of Addition |

| Lysate | N/A | 94 µL | 1 |

| Capture Reagent | 100 µM | 1 µL | 2 |

| TBTA | 100 µM | 1 µL | 3 (Pre-mix with CuSO4) |

| CuSO4 | 1 mM | 2 µL | 4 (Pre-mix with TBTA) |

| TCEP | 1 mM | 2 µL | 5 (Start Reaction) |

Workflow:

-

Pre-mix TBTA and

in a small tube before adding to the lysate. This forms the complex immediately.[1] -

Add the Capture Reagent (Alkyne) to the lysate.[1]

-

Add the TBTA/Cu complex.[1]

-

Add TCEP last to initiate the reaction.[1] Vortex immediately.

-

Incubate: 1 hour at Room Temperature in the dark.

-

Termination: Precipitate proteins using cold Methanol/Chloroform or Acetone to remove excess reagents.

-

Analysis: Resuspend pellet in SDS-Loading Buffer and proceed to Western Blot (Streptavidin-HRP) or In-Gel Fluorescence.[1]

Visualization: The Click Chemistry Workflow

Figure 2: Step-by-step workflow for the chemoselective labeling of azido-modified proteins.

Part 4: Troubleshooting & Quality Control[1]

Self-Validating the System

To ensure the signal you see is real prenylation and not non-specific "sticking" of the dye:

-

The FTI Control: Treat a control sample with a Farnesyltransferase Inhibitor (FTI) (e.g., FTI-277) alongside the 12-azidofarnesol.[1]

-

The "Click" Control: Run a sample where you add the Alkyne-Tag but omit the TCEP or Copper .[1]

-

Hydrolysis Check: 12-Azidofarnesol can degrade.[1] Check the purity of your stock solution via TLC or LC-MS if labeling efficiency drops.[1]

Common Pitfalls

-

Protein Precipitation: If proteins precipitate immediately upon adding Copper, your protein concentration is too high or the buffer is incompatible.[1] Dilute the lysate to 1 mg/mL.

-

High Background: Use lower concentrations of the Alkyne-Fluorophore. 100 µM is standard, but 10–20 µM often suffices for sensitive scanners.[1]

References

-

Kho, Y., et al. (2004).[1] "A tagging-via-substrate technology for detection and proteomics of farnesylated proteins."[1] Proceedings of the National Academy of Sciences, 101(34), 12479-12484.[1] Link[1]

-

Charron, G., et al. (2009).[1] "Robust fluorescent detection of protein fatty-acylation with chemical reporters." Journal of the American Chemical Society, 131(13), 4967-4975.[1] Link[1]

-

Hang, H. C., et al. (2011).[1] "Chemical probes for the analysis of protein modification by lipids." Current Opinion in Chemical Biology, 15(1), 44-51.[1] Link[1]

-

Speers, A. E., & Cravatt, B. F. (2004).[1] "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535-546.[1] Link[1]

Sources

A Senior Application Scientist's Guide to Farnesyl Alcohol Azide in Protein Prenylation Research

Abstract

Protein prenylation, a critical lipid post-translational modification, governs the membrane localization and function of numerous proteins vital to cellular signaling, including the infamous Ras family of oncoproteins. The study of this process has been historically challenging due to the difficulty in distinguishing prenylated proteins from the complex cellular proteome. This guide details the theory and application of farnesyl alcohol azide (FAz), a powerful chemical biology tool that has revolutionized our ability to investigate the "prenylome." We will explore the strategic underpinnings of metabolic labeling with FAz, the exquisite specificity of bioorthogonal click chemistry for detection, and provide field-proven, step-by-step protocols for visualization and proteomic identification of farnesylated proteins. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this technology to gain deeper insights into cellular signaling and to accelerate the discovery of novel therapeutics targeting prenylation-dependent pathways.

The Challenge: Unmasking the Cellular Prenylome

Protein prenylation is the covalent attachment of 15-carbon farnesyl or 20-carbon geranylgeranyl isoprenoid lipids to cysteine residues of target proteins. This modification is catalyzed by a family of prenyltransferases: farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase-I and -II). The addition of this hydrophobic moiety is a crucial step for anchoring proteins to cellular membranes, which is a prerequisite for their participation in signaling cascades. Dysregulation of protein prenylation is a hallmark of various diseases, including cancer and inflammatory disorders[1][2].

Despite its importance, studying the full complement of prenylated proteins (the "prenylome") presents significant technical hurdles:

-

Lack of Specific Recognition Sites: Unlike phosphorylation, for which highly specific antibodies exist, the isoprenoid group itself is a poor antigen, making antibody-based detection methods difficult.

-

Low Abundance: Many key prenylated proteins, such as signaling GTPases, are expressed at low levels.

-

Complexity of the Proteome: Isolating and identifying these lipid-modified proteins from the vast and complex cellular lysate is a formidable biochemical challenge.

To overcome these obstacles, researchers have turned to chemical biology, utilizing metabolic labeling with isoprenoid analogues that carry a bioorthogonal handle—a chemically unique tag that does not interfere with native biological processes. Farnesyl alcohol azide (FAz) is a premier example of such a tool.

The Solution: Metabolic Labeling with Farnesyl Alcohol Azide

Farnesyl alcohol azide is a synthetic analogue of farnesyl alcohol. The brilliance of its design lies in its dual nature: it is structurally similar enough to the natural molecule to be recognized and processed by the cell's own enzymatic machinery, yet it contains a terminal azide group (–N₃)[3][4][5]. This azide serves as a bioorthogonal "handle" for subsequent chemical detection.

The overall strategy involves two key stages:

-

Metabolic Incorporation: Cells are cultured in the presence of FAz. The FAz is taken up by the cells and converted into farnesyl pyrophosphate azide (FAz-PP). FTase then utilizes FAz-PP as a substrate, attaching the azide-tagged farnesyl group to its target proteins[6].

-

Bioorthogonal Ligation: After incorporation, the azide-tagged proteins are detected by covalently attaching a probe molecule via a highly specific and efficient chemical reaction known as "click chemistry"[5][7].

The Causality of Experimental Design: Enhancing Incorporation

A critical consideration for successful metabolic labeling is maximizing the incorporation of the chemical reporter (FAz) over its endogenous counterpart (farnesyl pyrophosphate, FPP). To achieve this, the endogenous mevalonate pathway, which produces FPP, is typically suppressed using a statin, such as lovastatin or mevinolin.[6][8]. Statins inhibit HMG-CoA reductase, a rate-limiting enzyme in cholesterol and isoprenoid biosynthesis. This strategic depletion of the natural FPP pool significantly enhances the relative availability and subsequent incorporation of the azide-tagged analogue, leading to a much stronger signal in downstream applications[8][9].

Diagram 1: The Farnesylation Pathway & FAz Interception

Caption: FAz is metabolically converted to FAz-PP and competes with endogenous FPP for FTase.

Detection: The Power of Click Chemistry

Once proteins are tagged with the azide handle, they can be detected using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of click chemistry[5][10]. This reaction forms a stable triazole linkage between the azide on the protein and a terminal alkyne on a reporter molecule.

The reporter molecule can be:

-

A Fluorophore: (e.g., an alkyne-functionalized rhodamine or fluorescein) for visualization by in-gel fluorescence.

-

An Affinity Tag: (e.g., alkyne-biotin) for enrichment of prenylated proteins followed by identification via mass spectrometry.

The bioorthogonal nature of this reaction is paramount; the azide and alkyne groups are essentially abiotic and will not cross-react with other functional groups within the complex cellular lysate, ensuring exquisitely specific labeling of the target proteins[7][11][12].

Diagram 2: General Experimental Workflow

Caption: Workflow for labeling, detection, and analysis of farnesylated proteins using FAz.

Experimental Protocols: A Validated Approach

The following protocols are designed as a self-validating system. The inclusion of proper controls is essential for unambiguous data interpretation.

Core Controls for a Robust Experiment:

-

Negative Control 1 (No Probe): Cells treated with vehicle (e.g., ethanol) instead of FAz. This control should yield no signal after the click reaction and confirms that the signal is dependent on the azide probe.

-

Negative Control 2 (FTase Inhibition): Cells co-treated with FAz and a potent Farnesyltransferase Inhibitor (FTI). This control validates that the incorporation of FAz is dependent on FTase activity. A significantly reduced signal is expected.

-

Positive Control: A cell line known to express a highly abundant farnesylated protein (e.g., HDJ-2) can be used to confirm the efficiency of the labeling and click reaction steps.

Protocol: Metabolic Labeling of Mammalian Cells

This protocol is optimized for adherent cell lines (e.g., HeLa, HEK293T).

Materials:

-

Adherent mammalian cells

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Farnesyl Alcohol Azide (FAz), 10 mM stock in ethanol

-

Lovastatin, 10 mM stock in DMSO

-

Farnesyltransferase Inhibitor (FTI-277), 1 mM stock in DMSO

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Statin Pre-treatment (Causality Checkpoint): To deplete endogenous FPP pools, replace the medium with fresh complete medium containing 10 µM Lovastatin. Incubate for 12-16 hours. This step is crucial for enhancing the signal-to-noise ratio.

-

Metabolic Labeling:

-

To the statin-containing medium, add FAz to a final concentration of 25-50 µM. For the FTI control well, add FTI-277 to a final concentration of 5 µM. For the no-probe control, add an equivalent volume of ethanol.

-

Incubate cells for an additional 18-24 hours. Optimization of FAz concentration and incubation time may be required for different cell lines to balance labeling efficiency and potential toxicity.

-

-

Cell Harvest:

-

Aspirate the medium and wash the cells twice with 1 mL of cold PBS.

-

Lyse the cells directly in the well using 150 µL of lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. Determine the protein concentration using a standard assay (e.g., BCA). The lysate is now ready for click chemistry.

-

Protocol: In-Lysate Click Chemistry for In-Gel Fluorescence

Materials:

-

Cell lysate containing azide-tagged proteins (from Protocol 4.1)

-

Alkyne-fluorophore (e.g., TAMRA-alkyne), 10 mM stock in DMSO

-

Tris(2-carboxyethyl)phosphine (TCEP), 50 mM fresh stock in water

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM stock in DMSO

-

Copper (II) Sulfate (CuSO₄), 50 mM stock in water

-

SDS-PAGE loading buffer (4x)

Procedure:

-

Prepare Click Reaction Master Mix (per reaction):

-

5 µL PBS

-

1 µL Alkyne-fluorophore (final conc. 100 µM)

-

1 µL TCEP (final conc. 1 mM) - This is a reducing agent to keep the copper in its active Cu(I) state.

-

1 µL TBTA (final conc. 100 µM) - This is a ligand that stabilizes the Cu(I) and improves reaction efficiency.

-

1 µL CuSO₄ (final conc. 1 mM)

-

Always add CuSO₄ last to the mix immediately before adding to the lysate.

-

-

Reaction Setup: In a microcentrifuge tube, combine 41 µL of cell lysate (containing 50 µg of total protein) with 9 µL of the freshly prepared click reaction master mix.

-

Incubation: Vortex briefly and incubate at room temperature for 1 hour, protected from light.

-

Sample Preparation for SDS-PAGE: Add 17 µL of 4x SDS-PAGE loading buffer to the 50 µL reaction. Heat samples at 70°C for 10 minutes. Avoid boiling, as it can degrade some fluorescent signals.[13][14]

-

Analysis:

-

Load 20 µL of the sample onto a polyacrylamide gel.

-

Run the gel according to standard procedures.

-

Image the gel using a fluorescence scanner with appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., ~550 nm Ex / ~580 nm Em for TAMRA)[15][16]. The resulting image will show fluorescent bands corresponding to farnesylated proteins.

-

Table 1: Quantitative Data Summary (Example)

| Condition | Description | Expected Relative Fluorescence Intensity | Purpose |

| Experimental | Cells + Statin + FAz | 100% | Measures total farnesylated protein pool. |

| Control 1 | Cells + Statin + Vehicle | < 5% | Confirms signal is azide-dependent. |

| Control 2 | Cells + Statin + FAz + FTI | < 20% | Validates FTase-dependent incorporation. |

| Control 3 | Cells + FAz (No Statin) | ~30-50% | Demonstrates the necessity of statin treatment. |

Applications in Proteomics and Drug Discovery

While in-gel fluorescence provides an excellent overview, the true discovery power of this technique is unleashed when coupled with mass spectrometry (MS)[7][17][18]. By using alkyne-biotin in the click reaction, azide-tagged proteins can be selectively enriched on streptavidin beads, separated from the bulk proteome, digested into peptides, and identified by LC-MS/MS. This workflow enables:

-

Prenylome Profiling: Comprehensive identification of farnesylated proteins in a given cell type or disease state[6][19].

-

Target Engagement Studies: Assessing whether a novel FTI effectively blocks the prenylation of its target proteins inside the cell.

-

Off-Target Analysis: Investigating if drugs targeting other pathways inadvertently affect protein prenylation. Farnesyl diphosphate synthase (FPPS) inhibitors, for example, can be studied for their downstream effects on the prenylome[20][21][22].

The insights gained from these studies are invaluable for understanding the complex signaling networks that rely on protein prenylation and for validating the mechanism of action of new therapeutic agents.

References

-

Kho, Y., Kim, S.C., Jiang, C., et al. (2004). A tagging-via-substrate technology for detection and proteomics of farnesylated proteins. Proceedings of the National Academy of Sciences of the United States of America, 101(34), 12479-12484. [Link]

-

Kolb, H.C., & Sharpless, K.B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today, 8(24), 1128-1137. [Link]

-

De, S., & Ali, A. (2019). Chemistry and Biology of Farnesol and its Derivatives: Quorum Sensing Molecules with Immense Therapeutic Potential. Current Topics in Medicinal Chemistry, 19(24), 2207-2223. [Link]

-

Delmondes, G. A., et al. (2020). Pharmacological applications of farnesol (C15H26O): a patent review. Expert Opinion on Therapeutic Patents, 30(11), 877-887. [Link]

-

Gabelli, S. B., et al. (2014). Proposed metabolism of farnesal and farnesol as it relates to protein prenylation. ResearchGate. [Link]

-

Hübner, J., et al. (2021). Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells. bioRxiv. [Link]

-

Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. Cell Chemical Biology, 27(8), 961-976. [Link]

-

Lene, T. B., et al. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 10(3), e46. [Link]

-

Gibbs, R. A., & Upreti, V. V. (2006). Synthesis of Farnesol Analogues Containing Triazoles in Place of Isoprenes through 'Click Chemistry'. ResearchGate. [Link]

-

DeGraw, A. J., et al. (2010). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 5(7), 675-685. [Link]

-

Park, J., et al. (2017). Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries. ACS Chemical Biology, 12(6), 1567-1574. [Link]

-

Turek-Etienne, T. C., et al. (2005). Tools To Analyze Protein Farnesylation in Cells. Bioconjugate Chemistry, 16(5), 1175-1183. [Link]

-

Azure Biosystems. (n.d.). In-gel Fluorescence. [Link]

-

Hang, H. C., & Charron, G. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of Chemical Research, 44(9), 699-708. [Link]

-

Suazo, K. F., & Distefano, M. D. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 10(3), e46. [Link]

-

Gubbens, J., et al. (2020). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Journal of Biological Chemistry, 295(44), 15036-15047. [Link]

-

Roche, M., et al. (2018). Direct observation of fluorescent proteins in gels: A rapid, cost-efficient, and quantitative alternative to immunoblotting. Electrophoresis, 39(8), 1047-1055. [Link]

-

Wang, W., et al. (2018). Taxodione and arenarone inhibit farnesyl diphosphate synthase by binding to the isopentenyl diphosphate site. PNAS, 115(31), E7246-E7255. [Link]

-

Linder, M. E., & Deschenes, R. J. (2007). Direct detection of post-translational processing of prenylated proteins. Nature Protocols, 2(1), 22-29. [Link]

-

Suazo, K. F., et al. (2020). In Vivo Metabolic Labeling with an Isoprenoid Probe Reveals APOE Allele-specific Differences in the Prenylome. ACS Chemical Neuroscience, 11(17), 2658-2667. [Link]

-

de Souza, W., & Rodrigues, J. C. F. (2019). Inhibitors of Farnesyl Diphosphate Synthase and Squalene Synthase: Potential Source for Anti-Trypanosomatidae Drug Discovery. Molecules, 24(17), 3141. [Link]

-

Wojewska, D. (2018). Answer to "In-gel GFP fluorescence with SDS-PAGE protocol?". ResearchGate. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. ResearchGate. [Link]

-

Delmondes, G. A., et al. (2020). Pharmacological applications of farnesol (C15H26O): a patent review. ResearchGate. [Link]

-

Kurien, B. T., & Scofield, R. H. (Eds.). (2015). Protein Gel Detection and Imaging: Methods and Protocols. Springer. [Link]

-

Magnuson, K. S., et al. (2010). Characterization of Prenylated C-terminal Peptides Using a Thiopropyl-based Capture Technique and LC-MS/MS. Journal of the American Society for Mass Spectrometry, 21(10), 1735-1746. [Link]

- CN102432433A - Method for synthesizing farnesol. (2012).

-

Nikić, I., & Lemke, E. A. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. BMC Biology, 18(1), 5. [Link]

-

Schorb, M., & Sieckmann, F. (2017). Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples. Nature Protocols, 12(9), 1829-1851. [Link]

-

Tsvetanova, M. G., et al. (2023). Integrative LC-HR-QTOF-MS and Computational Metabolomics Approaches for Compound Annotation, Chemometric Profiling and In Silico Antibacterial Evaluation of Ugandan Propolis. Metabolites, 13(10), 1069. [Link]

-

Vankayalapati, H., & Tsantrizos, Y. S. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry, 9, 687595. [Link]

-

Palsuledesai, B., & Distefano, M. D. (2015). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Current Protocols in Chemical Biology, 7(3), 163-174. [Link]

-

JOVE. (2022, July 28). Biochemical Tool-Identify Protein-Protein Interactions Of Membrane Proteins l Protocol Preview [Video]. YouTube. [Link]

-

Mori, T., et al. (2021). Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis. Journal of the American Chemical Society, 143(5), 2355-2365. [Link]

-

Abbasov, M. (n.d.). Research. Mikail Abbasov Lab. [Link]

-

Woolery, A. R., et al. (2014). Copper-catalyzed azide-alkyne cycloaddition (click chemistry)-based Detection of Global Pathogen-host AMPylation on Self-assembled Human Protein Microarrays. Journal of Biological Chemistry, 289(1), 233-242. [Link]

Sources

- 1. Pharmacological applications of farnesol (C15H26O): a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Farnesyl Alcohol Azide - Adaptive Immunity - CAT N°: 13269 [bertin-bioreagent.com]

- 4. Farnesyl Alcohol Azide | CAS 851667-96-4 | Cayman Chemical | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - CH [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. azurebiosystems.com [azurebiosystems.com]

- 16. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 17. A mass spectrometry-based proteomics strategy to detect long-chain S -acylated peptides - Analyst (RSC Publishing) DOI:10.1039/D5AN00557D [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. In Vivo Metabolic Labeling with an Isoprenoid Probe Reveals APOE Allele-specific Differences in the Prenylome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]